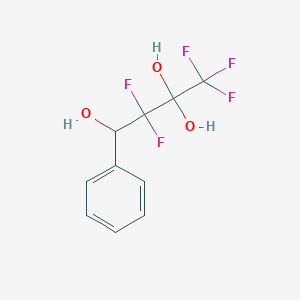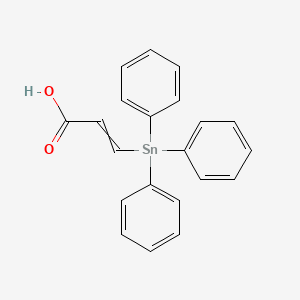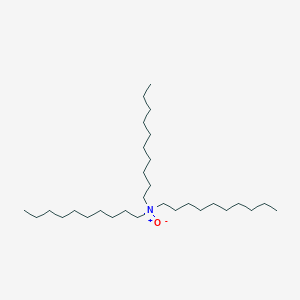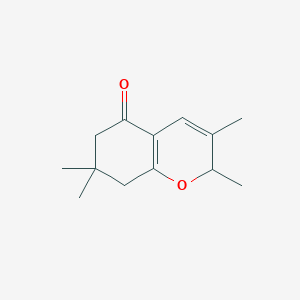![molecular formula C16H12ClNO3 B14253040 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione CAS No. 342435-40-9](/img/structure/B14253040.png)
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-chlorophenyl)-2-phenylethanamine: This compound belongs to the class of diphenylmethanes and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
Properties
CAS No. |
342435-40-9 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2/t14-/m0/s1 |
InChI Key |
BUIQPZWKYRLARC-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


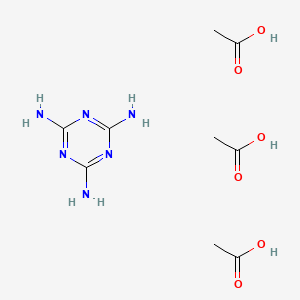
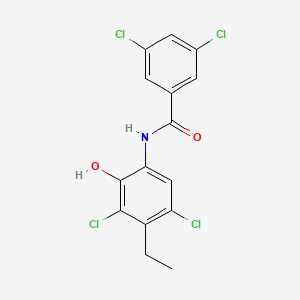
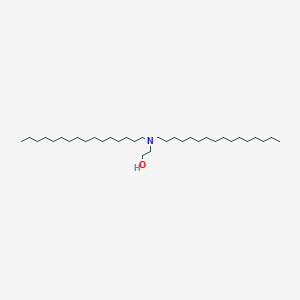
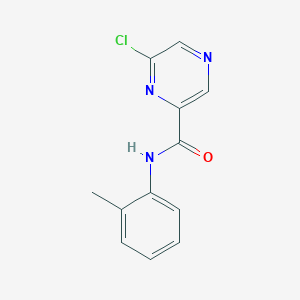
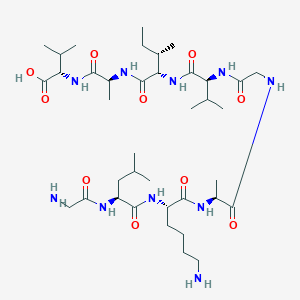
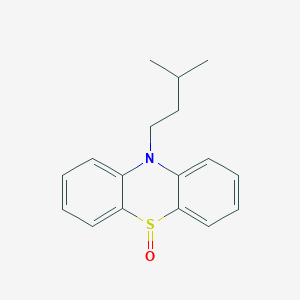
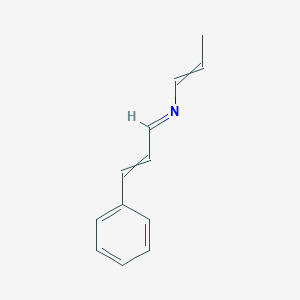
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
